molecular formula C27H23ClN4OS B2474374 4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 1169977-10-9

4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B2474374
CAS No.: 1169977-10-9
M. Wt: 487.02
InChI Key: QRZYDROKJINPSK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C27H23ClN4OS and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Novel Heterocycles

  • Ethyl -6-methyl-2-oxo-4-(2-phenyl -1,2,3-triazol-4-yl) -3,4 dihydropyrimidine-5carboxylate, a similar compound, was synthesized under green chemistry methods, using microwave irradiation. This process contributes to environmentally sustainable chemistry practices (Dawle et al., 2012).

Combinatorial Synthesis

  • Liquid-phase combinatorial synthesis has been employed to create novel substituted dihydropyrimidine thiones, demonstrating the compound's versatility in creating diverse heterocyclic systems (Kharchenko et al., 2009).

Chemical Reactions and Structural Analysis

  • N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine's reaction with similar compounds has been studied, showing potential for exploring complex chemical reactions and structural transformations (Jäger et al., 2002).

Antimicrobial and Antioxidant Properties

  • Derivatives of dihydropyrimidine have shown significant antimicrobial and antioxidant activities in vitro, indicating potential biomedical applications (Dey et al., 2022).

Molecular Docking Studies

  • Molecular docking studies of benzimidazole derivatives, including similar structures, have revealed insights into their anti-cancer properties, demonstrating the compound's relevance in drug discovery (Karayel, 2021).

Synthesis and Characterization Techniques

  • Studies have focused on the synthesis and characterization of similar compounds, providing essential methodologies for creating and analyzing new chemical entities (Kara et al., 2021).

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(4-ethylphenyl)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4OS/c1-3-18-9-15-22(16-10-18)32-17(2)23(24(29-27(32)34)19-11-13-21(28)14-12-19)26-30-25(31-33-26)20-7-5-4-6-8-20/h4-16,24H,3H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZYDROKJINPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(NC2=S)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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